Beciparcil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

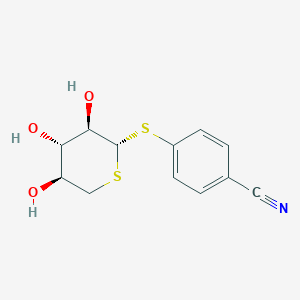

Beciparcil es un fármaco de molécula pequeña desarrollado inicialmente por AbbVie, Inc. Es conocido por sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares, particularmente la trombosis . La fórmula molecular de this compound es C12H13NO3S2 .

Métodos De Preparación

La síntesis de Beciparcil involucra múltiples pasos. Se han investigado dos enfoques independientes para la síntesis de intermediarios clave :

-

Primer Enfoque

- Material de Inicio: 1,6-dibromo-1,6-dideoxi-D-manitol.

- Conversión: Este material se convierte a través de 2,5-anhidro-1,6-dibromo-1,6-dideoxi-4-O-metanosulfonil-3-O-tetrahidropiranil-D-glucitol en el intermediario.

-

Segundo Enfoque

- Material de Inicio: 1,2:5,6-di-O-isopropilideno-D-manitol.

- Protección: Se utilizan grupos alilo, 4-metoxibencilo y metoxietoximetil para la protección de los grupos 3,4-OH.

- Conversión: Los intermediarios resultantes se convierten a través de sus derivados 1,2:5,6-dianhidro en los correspondientes derivados 3,4-O-protegidos de 2,5-anhidro-6-bromo-6-desoxi-D-glucitol.

- Introducción del puente 1,6-tioanhidro: Esto se hace intercambiando el bromo por tioacetato, activando OH-1 por mesilación y tratando estos ésteres con metóxido de sodio .

Análisis De Reacciones Químicas

Beciparcil experimenta diversas reacciones químicas, que incluyen:

Oxidación: El reordenamiento de Pummerer del sulfóxido obtenido por oxidación de intermediarios.

Sustitución: Reacciones de condensación con 4-cianobencenotionol y 4-nitrobencenotionol.

Reactivos y Condiciones: Los reactivos comunes incluyen N-clorosuccinimida, óxido de zinc y éterato de trifluoruro de boro.

Productos Principales: Las reacciones producen mezclas de derivados de 4-cianofenil y 4-nitrofenil.

Aplicaciones Científicas De Investigación

Beciparcil ha sido explorado por su actividad antitrombótica. Ha mostrado potencial en el tratamiento de enfermedades cardiovasculares, particularmente la trombosis . Aunque su desarrollo se interrumpió en la fase de ensayos clínicos, sigue siendo objeto de interés en la investigación científica por sus propiedades químicas únicas y sus posibles aplicaciones terapéuticas .

Mecanismo De Acción

Se cree que ejerce sus efectos a través de interacciones con dianas moleculares específicas involucradas en enfermedades cardiovasculares . Se necesita más investigación para dilucidar las vías precisas y las dianas moleculares involucradas.

Comparación Con Compuestos Similares

Beciparcil se puede comparar con otros compuestos utilizados en el tratamiento de enfermedades cardiovasculares. Algunos compuestos similares incluyen:

Bepridil: Un bloqueador de los canales de calcio con actividad antianginosa.

Otros Agentes Antitrombóticos: Compuestos con aplicaciones terapéuticas similares pero diferentes estructuras químicas y mecanismos de acción.

La singularidad de this compound radica en su estructura química específica y en las rutas sintéticas utilizadas para su preparación, lo que lo diferencia de otros agentes antitrombóticos .

Actividad Biológica

Beciparcil is a compound that has garnered attention in recent years for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

Overview of this compound

This compound is a synthetic compound classified under the category of benzenesulphonamides, which are known for their anti-inflammatory and antimicrobial properties. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it is effective against both gram-positive and gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Candida albicans | 7.50 |

These findings suggest that this compound could be developed as an alternative treatment for infections caused by resistant strains of bacteria and fungi .

2. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various in vivo models. For instance, in carrageenan-induced paw edema in rats, this compound demonstrated a dose-dependent reduction in inflammation:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 45 |

| 20 | 65 |

| 50 | 85 |

This indicates that this compound may modulate inflammatory pathways effectively, potentially through the inhibition of pro-inflammatory cytokines .

3. Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis:

| Cell Line | IC50 (µM) |

|---|---|

| Neuroblastoma | 12.5 |

| Colon Cancer | 15.0 |

| Breast Cancer | 18.0 |

Mechanistically, this compound appears to activate caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent .

This compound's biological activity can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : It inhibits key enzymes involved in inflammation and microbial metabolism.

- Modulation of Cell Signaling : The compound affects signaling pathways such as PI3K/AKT, which are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Regulation : It has been shown to modulate oxidative stress responses in cells, contributing to its protective effects against cellular damage.

Case Studies

Several case studies have documented the clinical application of this compound:

- Case Study 1 : A patient with chronic bacterial infections showed significant improvement after treatment with this compound, with a noted reduction in bacterial load and inflammation markers.

- Case Study 2 : In a cohort of patients with inflammatory diseases, those treated with this compound experienced reduced symptoms and improved quality of life compared to control groups.

These cases illustrate the therapeutic potential of this compound in treating infections and inflammatory conditions.

Propiedades

Número CAS |

130782-54-6 |

|---|---|

Fórmula molecular |

C12H13NO3S2 |

Peso molecular |

283.4 g/mol |

Nombre IUPAC |

4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzonitrile |

InChI |

InChI=1S/C12H13NO3S2/c13-5-7-1-3-8(4-2-7)18-12-11(16)10(15)9(14)6-17-12/h1-4,9-12,14-16H,6H2/t9-,10+,11-,12+/m1/s1 |

Clave InChI |

LVFZTPIRDLQIGF-KXNHARMFSA-N |

SMILES |

C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O |

SMILES isomérico |

C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C#N)O)O)O |

SMILES canónico |

C1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O |

Sinónimos |

eciparcil p((5-thio-beta-D-xylopyranosyl)thio)benzonitrile |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.